
N1-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of adamantane, which is a type of diamondoid and the simplest structural form of diamond. Adamantane derivatives have been studied for various applications, including medicinal chemistry .
Molecular Structure Analysis
The adamantane core of the molecule is a highly symmetrical, three-dimensional structure composed of three fused cyclohexane rings in the “chair” conformation . The oxalamide group is likely to contribute to the polarity of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its adamantane core and the specific substituents attached to it. Adamantane itself is a colorless, crystalline solid .Scientific Research Applications
Orexin Receptor Antagonism
Research on compounds targeting orexin receptors, which are involved in regulating arousal, stress, and appetite, suggests potential applications in treating disorders such as binge eating and insomnia. For example, studies on selective orexin receptor antagonists have shown their efficacy in reducing compulsive food intake in animal models, indicating potential therapeutic applications in eating disorders (Piccoli et al., 2012).
Serotonin Receptor Interactions
Compounds that interact with serotonin receptors have been evaluated for their potential in treating various psychiatric and neurological disorders. For instance, GR127935, a 5-HT1B/D receptor ligand, has been investigated for its selectivity and antagonistic properties against functional responses mediated by serotonin receptors, highlighting its potential utility in neurological research (Vries et al., 1997).
Synthetic Methodologies
The development of novel synthetic methodologies for oxalamide and related compounds, as seen in studies focusing on the rearrangement of oxiranes for synthesizing oxalamides, underscores the chemical interest in these structures for creating new materials or pharmaceuticals (Mamedov et al., 2016).
Antipsychotic Potential
Investigations into compounds with affinities for dopamine and serotonin receptors, such as ACP-103, a 5-HT2A receptor inverse agonist, indicate research applications in developing antipsychotic medications. These studies explore the behavioral and pharmacological effects of such compounds, offering insights into their therapeutic potential (Vanover et al., 2006).
Anticancer and Antimicrobial Applications
The synthesis and evaluation of organotin(IV) complexes for their cytotoxic and antimicrobial activities highlight the potential of adamantane and oxalamide derivatives in cancer treatment and infection control. These studies provide a basis for the development of new drugs with improved efficacy and selectivity (Basu Baul et al., 2009).
Safety and Hazards
properties
IUPAC Name |
N-[(2-methoxy-2-adamantyl)methyl]-N'-(2-methylsulfanylphenyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S/c1-26-21(15-8-13-7-14(10-15)11-16(21)9-13)12-22-19(24)20(25)23-17-5-3-4-6-18(17)27-2/h3-6,13-16H,7-12H2,1-2H3,(H,22,24)(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YARKOMUXFRCPKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2CC3CC(C2)CC1C3)CNC(=O)C(=O)NC4=CC=CC=C4SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethoxybenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2375138.png)
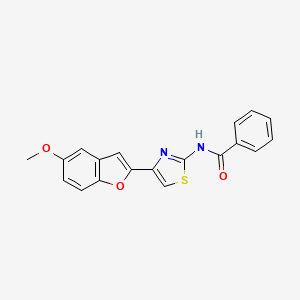
![(Z)-ethyl 4-(((1-benzyl-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzoate](/img/structure/B2375142.png)
![2,4,7,8-Tetramethyl-6-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2375145.png)
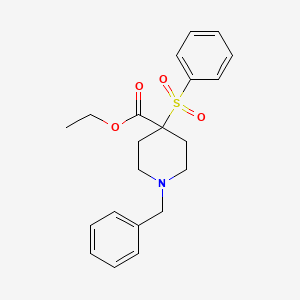
![N-[2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]ethyl]acetamide](/img/structure/B2375149.png)
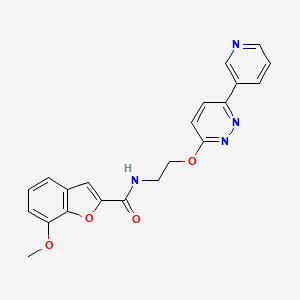
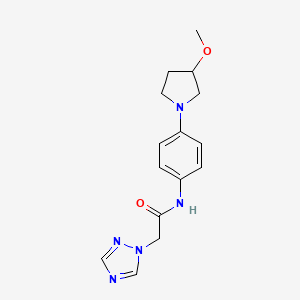
![8-(2-aminophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2375153.png)
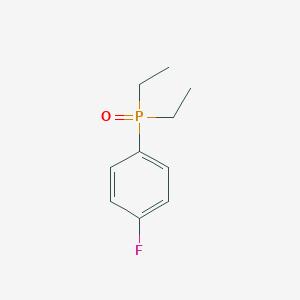
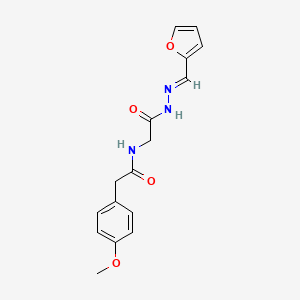
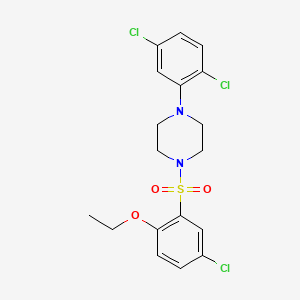
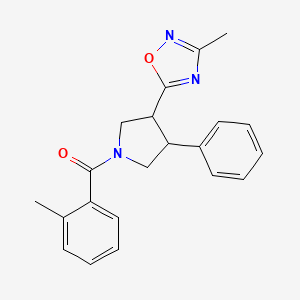
![2-[(4-Aminopentyl)oxy]-1,3,5-tribromobenzene hydrochloride](/img/structure/B2375159.png)